molecular formula C17H16F3NO2 B13367309 Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate

Cat. No.: B13367309
M. Wt: 323.31 g/mol
InChI Key: BLDGJJIJKRGJDD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of an ethyl ester group, a methyl group, a p-tolyl group, and a trifluoromethyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinic Acid Core: The synthesis begins with the preparation of the nicotinic acid core through a series of reactions involving pyridine derivatives.

    Introduction of Substituents: The methyl, p-tolyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

    Esterification: The final step involves the esterification of the nicotinic acid core with ethanol to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate can be compared with other nicotinates and trifluoromethylated compounds:

    Similar Compounds: Ethyl nicotinate, Methyl 4-(trifluoromethyl)nicotinate, and 2-Methyl-6-(p-tolyl)nicotinate.

    Uniqueness: The presence of both the trifluoromethyl group and the p-tolyl group in the same molecule makes it unique, offering distinct chemical and biological properties.

Biological Activity

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinates, characterized by its unique structural features, including an ethyl ester group, a methyl group, a p-tolyl group, and a trifluoromethyl group. Its molecular formula is C13H12F3N1O2C_{13}H_{12}F_3N_1O_2 with a molecular weight of approximately 301.29 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. Once inside the cell, the compound can modulate enzyme and receptor activities, affecting various metabolic pathways. The specific mechanisms depend on the biological context and the targets involved.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : There are indications of cytotoxic effects against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections.

Study 1: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of this compound in vitro. The compound was tested on human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in targeted cells.

Study 3: Antimicrobial Evaluation

The antimicrobial activity of this compound was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, particularly against S. aureus, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, anticancer, antimicrobial
Ethyl 2-bromo-6-(trifluoromethyl)nicotinateStructureAnticancer properties, biochemical probe
Methyl 2-bromo-6-(trifluoromethyl)nicotinate-Lower activity compared to ethyl derivatives

The comparative analysis reveals that while related compounds also exhibit biological activities, this compound shows a broader spectrum of potential applications due to its unique structural features.

Properties

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

ethyl 2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C17H16F3NO2/c1-4-23-16(22)15-11(3)21-14(9-13(15)17(18,19)20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

BLDGJJIJKRGJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C)C

Origin of Product

United States

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